Complestatin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C61H45Cl6N7O16 |
|---|---|
Molecular Weight |
1344.8 g/mol |
IUPAC Name |
(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C61H45Cl6N7O16/c1-74-43(56(83)73-48(61(88)89)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)90-44-21-26-13-33(50(44)77)25-6-11-32-34(54(81)68-41(32)20-25)22-42(69-59(86)49(76)29-18-39(66)53(80)40(67)19-29)55(82)70-46(27-14-35(62)51(78)36(63)15-27)57(84)71-45(26)58(85)72-47(60(74)87)28-16-37(64)52(79)38(65)17-28/h2-11,13-21,34,42-43,45-48,75,77-80H,12,22H2,1H3,(H,68,81)(H,69,86)(H,70,82)(H,71,84)(H,72,85)(H,73,83)(H,88,89)/t34?,42-,43+,45-,46-,47-,48-/m1/s1 |
InChI Key |
ZFUGTFLRENMBAG-HYTWXIRXSA-N |
Isomeric SMILES |
CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N6)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N6)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Synonyms |
neuroprotectin A |
Origin of Product |
United States |
Biosynthesis of Complestatin a
Producer Organism Identification and Cultivation for Research
Complestatin (B1257193) was first isolated from the mycelium of Streptomyces lavendulae. jst.go.jpebiohippo.com This bacterium, belonging to the actinomycetes group, is a well-known producer of a wide array of secondary metabolites, including many clinically relevant antibiotics. For research purposes, strains of Streptomyces lavendulae, such as SANK 60477, are cultivated under specific laboratory conditions to optimize the production of complestatin. jst.go.jp In addition to S. lavendulae, complestatin and related compounds have also been isolated from other Streptomyces species, including Streptomyces chartreusis AN1542. jst.go.jp The cultivation of these microorganisms in controlled fermentation environments is a critical first step for obtaining sufficient quantities of complestatin for structural elucidation, biological testing, and biosynthetic studies.
Molecular Characterization of the Complestatin Biosynthetic Gene Cluster (BGC)
The production of Complestatin A is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). The entire complestatin BGC from Streptomyces lavendulae has been cloned and sequenced, revealing a contiguous stretch of approximately 48.7 to 50 kilobases (kb) of DNA. pnas.orgnih.gov
Genetic Organization and Key Regulatory Elements
The complestatin BGC comprises 16 open reading frames (ORFs) that encode all the necessary enzymatic machinery for its synthesis. pnas.orgnih.gov These genes code for non-ribosomal peptide synthetases (NRPSs), cytochrome P450-related oxidases, ferredoxins, nonheme halogenases, enzymes for the biosynthesis of the unusual amino acid precursor 4-hydroxyphenylglycine (Hpg), transcriptional regulators, and ABC transporters likely involved in export and self-resistance. pnas.orgnih.gov The organization of these genes is largely colinear. pnas.org The cluster also contains regulatory genes that control the expression of the biosynthetic genes, ensuring that complestatin production is tightly regulated. Notably, unlike the gene clusters for some other glycopeptide antibiotics like vancomycin (B549263), the complestatin BGC does not appear to contain dedicated resistance genes such as VanX, VanA, and VanH. jst.go.jp
Non-Ribosomal Peptide Synthetase (NRPS) Architecture
The core of complestatin biosynthesis is a massive multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). This enzymatic assembly line is responsible for sequentially linking the amino acid building blocks to form the peptide backbone of complestatin. pnas.orgresearchgate.net The complestatin NRPS is composed of four separate polypeptide chains (ComA-D) which are organized into a priming module and six extension modules. pnas.orgresearchgate.netresearchgate.net
Each module of the NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain and is further subdivided into specialized domains. researchgate.netmdpi.com The fundamental domains include the Adenylation (A) domain, which selects and activates the specific amino acid, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which tethers the activated amino acid and the growing peptide chain, and the Condensation (C) domain, which catalyzes the formation of the peptide bond. pnas.orgasm.org The complestatin NRPS consists of 27 of these core domains, and their arrangement is consistent with the functions required for the synthesis of a heptapeptide (B1575542) or an α-ketoacyl hexapeptide backbone. pnas.org The final module includes a Thioesterase (TE) domain, which is responsible for releasing the fully assembled peptide from the NRPS machinery. pnas.orgacs.org
Table 1: Domain Organization of the Complestatin NRPS
| Polypeptide | Module(s) | Domain Arrangement | Amino Acid Incorporated (Predicted) |
|---|---|---|---|
| ComA | Module 1 & 2 | C-A-T-C-A-T | 3,5-dichloro-4-hydroxybenzoylformate, Trp |
| ComB | Module 3 | C-A-T-E | Hpg |
| ComC | Module 4, 5 & 6 | C-A-T-C-A-T-C-A-M-T | Hpg, Hpg, Tyr |
| ComD | Module 7 | C-A-T-E-TE | Hpg |
The Adenylation (A) domain of each module acts as a "gatekeeper," selecting a specific amino acid building block and activating it as an aminoacyl-adenylate at the expense of ATP. ebi.ac.uk The specificity of each A domain dictates the primary sequence of the resulting peptide. The complestatin backbone is assembled from both common and unusual amino acids. pnas.org The unusual precursors, 4-hydroxyphenylglycine (Hpg), 3,5-dichloro-Hpg, and 3,5-dichloro-hydroxybenzoylformate, are synthesized by enzymes also encoded within the BGC. pnas.orgnih.gov These, along with tyrosine and tryptophan, are selected by their respective A domains and loaded onto the NRPS assembly line. pnas.org For instance, the A domain of module 6 specifically recognizes and activates tyrosine. pnas.org
In addition to the core domains, the complestatin NRPS contains accessory domains that introduce further chemical diversity. The complestatin backbone contains five D-amino acids. pnas.org This stereochemical inversion from the standard L-amino acids is carried out by Epimerization (E) domains. mdpi.com The complestatin NRPS has E domains located in modules 3 and 7, which are responsible for converting the L-amino acid tethered to the T domain into its D-epimer. pnas.orgpnas.org
Furthermore, module 6 of the complestatin NRPS contains a Methyltransferase (M) domain. pnas.orgpnas.org This domain is responsible for the N-methylation of the tyrosine residue incorporated by this module, a key structural feature of complestatin. pnas.org This methylation occurs after the amino acid has been loaded onto the T domain. pnas.org The precise placement of these E and M domains within the modular architecture of the NRPS ensures the correct stereochemistry and modification of the final peptide product. pnas.org
Enzymatic Machinery for Post-NRPS Modifications
The maturation of the linear heptapeptide precursor of this compound into its final, biologically active form is orchestrated by a suite of tailoring enzymes encoded within the biosynthetic gene cluster (BGC). These enzymes perform critical modifications while the peptide is believed to be still tethered to the NRPS machinery. acs.org The most significant of these modifications are the intramolecular cross-links forged by cytochrome P450 enzymes and the incorporation of chlorine atoms by a specific halogenase.
Cytochrome P450 Monooxygenases (ComI, ComJ) in Oxidative Coupling
The defining structural feature of this compound is its rigid, cross-linked macrocyclic structure, a result of oxidative coupling reactions catalyzed by cytochrome P450 (P450) monooxygenases. researchgate.net The complestatin BGC encodes two such enzymes, ComI and ComJ, which are responsible for creating the distinctive biaryl and aryl-ether-aryl linkages. pnas.orgnih.gov These enzymes belong to the superfamily of heme-containing monooxygenases known for their ability to catalyze a wide array of demanding oxidative transformations. researchgate.netnih.gov In the biosynthesis of glycopeptide antibiotics like complestatin, these P450s, often referred to as Oxy enzymes, are key players in the cyclization of the linear peptide precursor. researchgate.net Spectral analyses confirm that both ComI and ComJ are catalytically competent P450s, exhibiting the characteristic absorption peak at approximately 450 nm in their reduced, carbon monoxide-bound state. researchgate.net
ComJ is responsible for installing the initial C-O-D ring, which is an aryl-ether bond. rsc.org Following this, ComI catalyzes the formation of a C-C bond between the tryptophan and 4-hydroxyphenylglycine (Hpg) residues. rsc.org This sequential and specific action of P450 enzymes is a hallmark of glycopeptide antibiotic biosynthesis. nih.gov The recruitment of these Oxy enzymes to the NRPS-bound peptide is facilitated by a conserved X-domain located at the C-terminus of the final NRPS module, which acts as a platform for the enzymes to bind and perform their catalytic function. acs.orgnih.govfrontiersin.org
| Enzyme | P450 Homolog | Function in this compound Biosynthesis |
| ComI | OxyA | Catalyzes the C-C biaryl cross-link between Trp (residue 5) and Hpg (residue 7). rsc.orgfrontiersin.org |
| ComJ | OxyC | Catalyzes the C-O-D aryl-ether cross-link between Hpg (residue 4) and Tyr (residue 6). rsc.orgfrontiersin.org |
The mechanism of P450-catalyzed phenolic cross-linking is a complex oxidative process. The catalytic cycle begins with the binding of the substrate—the NRPS-tethered linear peptide—to the P450 active site. rsc.org This is followed by the reduction of the heme iron and subsequent binding of molecular oxygen. The activation of oxygen leads to the formation of a highly reactive iron-oxo species, which is the key oxidant. rsc.org This powerful intermediate abstracts a hydrogen atom from the phenolic side chains of the amino acid residues, generating radical species. These radicals then couple to form the new carbon-carbon or carbon-oxygen bonds, resulting in the macrocyclic structure. acs.org The entire process occurs in a highly controlled, stepwise manner to ensure the correct cross-links are formed. nih.gov In the case of complestatin, ComJ first forms the diaryl ether linkage, and then ComI creates the biaryl bond. rsc.org
The activity of the complestatin P450s has been investigated through in vitro studies. It has been demonstrated that ComJ can catalyze the phenolic cross-linking of amino acid side chains in vitro. researchgate.net These studies have shown that ComJ acts with high efficiency. researchgate.net Interestingly, research suggests a low degree of stereoselectivity in its substrate recognition, which opens up possibilities for its use as a biocatalyst in chemoenzymatic synthesis approaches. researchgate.net
Studies comparing the complestatin P450s (ComI/OxyAcom and ComJ/OxyCcom) with their homologs from the kistamicin pathway have revealed differences in their stability. frontiersin.org ComJ (OxyCcom) was found to be very stable against peroxide treatment and displayed significant catalase activity. frontiersin.org In contrast, ComI (OxyAcom) showed a higher sensitivity to oxidative damage, though it was more stable than its kistamicin homolog, OxyAkis. nih.govfrontiersin.org While extensive substrate promiscuity studies on ComI and ComJ are limited, the inherent flexibility of some bacterial P450s to accept electrons from heterologous redox partners and to act on modified substrates is a known phenomenon. nih.gov The ability of ComJ to act on substrates with low stereoselectivity is an indication of potential promiscuity. researchgate.net
Halogenase Activity and Incorporation of Halogen Atoms
This compound contains two chlorine atoms, which are incorporated by the enzyme ComH, a non-heme halogenase encoded within the BGC. pnas.orgnih.gov The timing of this halogenation is crucial. It is proposed that the chlorination of the Hpg precursor occurs while the amino acid is tethered to the thiolation (T) domain of the NRPS machinery, prior to its incorporation into the growing peptide chain or before the final cyclization events. researchgate.net This on-the-fly modification is a common strategy in non-ribosomal peptide synthesis to introduce chemical diversity. mdpi.comnih.gov The halogenase utilizes flavin as a cofactor and requires chloride ions and molecular oxygen to perform the chlorination of the aromatic rings of the specific precursor residues.
Precursor Amino Acid Biosynthetic Pathways
Five of the seven residues in the complestatin backbone are derived from the unusual amino acid 4-hydroxyphenylglycine (Hpg) or its chlorinated derivative. nih.gov The complestatin gene cluster contains a set of four genes dedicated to the biosynthesis of Hpg from the primary metabolite prephenate, which is derived from the shikimate pathway. pnas.orgpnas.org These genes and their encoded enzymes work in concert to produce the necessary building blocks for the NRPS assembly line.
| Gene | Encoded Enzyme | Proposed Function in Hpg Biosynthesis |
| PD | Prephenate dehydrogenase | Converts prephenate to p-hydroxyphenylpyruvate. pnas.orgpnas.org |
| HmaS | p-hydroxymandelic acid synthase | Likely involved in the conversion of p-hydroxyphenylpyruvate. pnas.org |
| Hmo | p-hydroxymandelate oxidase | Oxidizes p-hydroxymandelate. pnas.org |
| HpgT | p-hydroxyphenylglycine aminotransferase | Catalyzes the final transamination step to produce Hpg. pnas.orgnih.gov |
The pathway starts with the conversion of prephenate to p-hydroxyphenylpyruvate, catalyzed by a prephenate dehydrogenase. pnas.orgpnas.org Subsequent enzymatic steps, including those catalyzed by HmaS and Hmo, modify this intermediate before the final step. pnas.org The enzyme HpgT, a transaminase, then catalyzes the addition of an amino group to form L-Hpg. pnas.orgnih.gov This precursor is then activated and loaded onto the appropriate NRPS modules for peptide synthesis.
Putative Export and Resistance Mechanisms Encoded in the BGC
The complestatin biosynthetic gene cluster also encodes proteins that are likely involved in exporting the antibiotic out of the cell and providing self-resistance to the producing organism, Streptomyces lavendulae. pnas.org The gene comF is annotated as an ABC transporter. researchgate.net Such transporters are commonly found in natural product BGCs and are presumed to function as efflux pumps, actively transporting the final product out of the cytoplasm to prevent intracellular accumulation to toxic levels.
Interestingly, unlike the gene clusters for many other glycopeptide antibiotics such as vancomycin, the complestatin BGC does not appear to contain a recognizable resistance gene that would function by modifying the target of the antibiotic. jst.go.jpbinasss.sa.cr This observation is consistent with the finding that complestatin exerts its antibacterial activity by inhibiting fatty acid synthesis, a different mechanism of action from vancomycin, which targets cell wall biosynthesis. jst.go.jp Therefore, the primary self-resistance mechanism for S. lavendulae is likely mediated by the ComF efflux pump rather than target modification.
Approaches to Investigating Biosynthetic Divergence
The study of biosynthetic divergence in complestatin primarily involves comparative analysis of its BGC with those of other well-characterized glycopeptide antibiotics, such as chloroeremomycin (B1668801) and balhimycin. pnas.orgnih.gov This approach highlights the evolutionary and functional differences that lead to the unique chemical structure of complestatin.
Key divergences have been identified in the organization of the NRPS genes and the arrangement of precursor biosynthesis genes. pnas.orgnih.gov The complestatin BGC spans approximately 50 kilobases and contains 16 open reading frames (ORFs). pnas.orgnih.gov These ORFs code for the core NRPS machinery, enzymes for precursor supply, tailoring enzymes like halogenases and oxidases, and regulatory and transport proteins. pnas.orgnih.gov
A significant point of divergence lies in the modular arrangement of the NRPS proteins. In the complestatin pathway, the modules responsible for activating the amino acid building blocks are organized across four proteins in a 2-1-3-1 fashion. pnas.orgnih.gov This is distinctly different from the 3-3-1 arrangement observed in the biosynthetic clusters of chloroeremomycin and balhimycin. pnas.orgnih.gov This architectural difference in the NRPS assembly line is a fundamental reason for the structural uniqueness of the resulting peptide backbone.
Another area of divergence is the biosynthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG), a crucial building block for many glycopeptide antibiotics. pnas.orgpnas.org In the complestatin BGC, the four genes homologous to those required for HPG synthesis are clustered together. pnas.orgnih.gov In contrast, the equivalent genes in the chloroeremomycin cluster are scattered throughout the BGC. pnas.orgnih.gov This genomic organization difference suggests distinct evolutionary pathways and potentially different regulatory mechanisms for the supply of this key precursor. The close similarity yet functional divergence between the complestatin and chloroeremomycin biosynthetic gene clusters presents a unique opportunity for creating hybrid antibiotics through combinatorial biosynthesis. nih.gov
Integration of Genomic and Metabolomic Data in Biosynthesis Research
The investigation of complex biosynthetic pathways like that of complestatin is greatly accelerated by the integration of genomic and metabolomic data. microbiologyresearch.org This synergistic approach, sometimes referred to as "metabologenomics," links the genetic potential of an organism (encoded in its BGCs) to the actual chemical compounds it produces (its metabolome). researchgate.net
The process begins with genomics. The sequencing of the Streptomyces lavendulae genome and the identification of the complestatin BGC using bioinformatic tools like antiSMASH is the first step. pnas.orgnih.gov Analysis of the BGC allows researchers to predict the structure of the final natural product. For instance, the complestatin BGC was found to contain genes for NRPS, cytochrome P450 oxidases, halogenases, and enzymes for HPG biosynthesis, all of which provided clues to the final structure of complestatin. pnas.orgnih.gov The number and specificity of the NRPS adenylation (A) domains predict which amino acids are incorporated, while the presence of tailoring enzymes like oxidases (ComI, ComJ) and halogenases (ComH) predict specific modifications such as cyclization and chlorination. researchgate.netrsc.org
Next, metabolomic analysis is employed to verify these genomic predictions and discover novel or unexpected compounds. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to profile the metabolites produced by the bacterial strain. microbiologyresearch.orgmdpi.com The detected masses and fragmentation patterns can then be correlated with the structures predicted from the BGC. This integration allows for:
Confirmation of Biosynthetic Pathways: Linking the complestatin BGC directly to the production of complestatin and its analogues.
Dereplication: Quickly identifying known compounds and prioritizing novel chemical scaffolds, thus avoiding the rediscovery of common metabolites. nih.gov
Discovery of Novel Derivatives: Identifying minor or unexpected products resulting from biosynthetic promiscuity or alternative tailoring reactions.
Computational tools such as BiG-SCAPE and GNPS (Global Natural Products Social Molecular Networking) are instrumental in this integrated approach. microbiologyresearch.org BiG-SCAPE can group similar BGCs into gene cluster families, while GNPS can organize metabolomic data into molecular networks based on spectral similarity. microbiologyresearch.org By correlating these two networks, researchers can systematically link gene clusters to the molecules they produce, providing a powerful platform for discovering new natural products and understanding their biosynthesis. microbiologyresearch.org
Chemical Synthesis and Semisynthesis Strategies
Challenges in Total Chemical Synthesis
The total synthesis of complestatin (B1257193) is a formidable task due to its structural complexity, which rivals that of glycopeptide antibiotics like vancomycin (B549263). nih.gov The molecule is composed of seven extensively modified amino acid subunits, five of which possess the unnatural D-configuration, and four are racemization-prone phenylglycines. nih.gov Key challenges include the construction of the two interconnected macrocycles, precise control over numerous stereocenters, and the selective formation of a single, stable atropisomer of the C6-linked tryptophan residue. nih.govnih.gov
Constructing the two macrocyclic rings of the complestatin core is a primary obstacle. The right-hand ring system, a 16-membered biaryl structure, is particularly strained. nih.govacs.org Early attempts at macrocyclization through methods like Heck reactions or lactamizations were unsuccessful. nih.gov A breakthrough was achieved with the development of an intramolecular Larock indole (B1671886) synthesis. nih.govacs.org This palladium(0)-mediated reaction assembles the five-membered indole ring during the macrocyclization step, effectively forming the strained 16-membered ring system. nih.govacs.org
A second key macrocyclization involves an aromatic nucleophilic substitution (SNAr) reaction to form the biaryl ether linkage of the left-hand ring system. nih.govacs.org The order in which these two macrocyclizations are performed has been a central theme in the development of synthetic strategies. nih.gov
Stereocontrol is another major challenge. The synthesis requires the incorporation of multiple amino acids with unnatural configurations. nih.gov Asymmetric methods, such as the Sharpless asymmetric aminohydroxylation, were employed early in the synthesis of key fragments to establish the correct stereochemistry. nih.govorganic-chemistry.org Subsequent peptide couplings had to be carefully controlled to avoid epimerization of sensitive stereocenters. nih.gov
A defining feature of complestatin is the biaryl linkage involving the tryptophan indole, which exists as a single, stable atropisomer with an (R)-configuration that does not thermally interconvert. nih.gov Controlling the formation of this specific atropisomer is crucial for a successful synthesis. The atropdiastereoselectivity was found to be highly dependent on the chosen macrocyclization strategy and the pre-existing stereochemistry in the substrate. nih.gov
The intramolecular Larock indole synthesis proved to be highly effective in controlling this stereochemical feature. In the first-generation synthesis, this reaction proceeded with a good 4:1 atropdiastereoselectivity in favor of the desired natural (R)-atropisomer. nih.govnih.gov Remarkably, in a second-generation approach where the macrocyclization order was reversed, the same reaction on a more complex substrate yielded the natural (R)-atropisomer exclusively (>20:1 selectivity). nih.govacs.org This was a significant improvement and a complete reversal of the diastereoselectivity that was observed when a Suzuki biaryl coupling was used for the same macrocyclization. nih.govacs.org
| Macrocyclization Strategy | Atropdiastereoselectivity (R:S) | Synthesis Generation |
| Intramolecular Larock Indole Synthesis | 4:1 | First |
| Intramolecular Larock Indole Synthesis | >20:1 | Second |
| Suzuki Biaryl Coupling | Unfavored (predominantly S) | N/A |
Development of First-Generation Total Synthesis Methodologies
The first total synthesis of complestatin (chloropeptin II) was a landmark achievement that paved the way for accessing its congeners. nih.govscispace.com This synthesis established a viable route to the complex core structure and confirmed the full structural and stereochemical assignments of the natural product. nih.gov
The first-generation total synthesis by Boger and coworkers employed a convergent strategy where the order of macrocyclization was key. nih.govnih.gov The synthesis began with the construction of the right-hand ring system.
Key steps in the first-generation synthesis:
Intramolecular Larock Indole Synthesis: This was the initial and most critical macrocyclization step. It successfully formed the strained 16-membered ring containing the C6-tryptophan biaryl linkage with good atropselectivity (4:1). nih.gov A removable triethylsilyl (SiEt3) group on the alkyne was used to sterically direct the regioselectivity of the indole formation. nih.govacs.org
Aromatic Nucleophilic Substitution (SNAr): Following the formation of the first ring, the left-hand macrocycle was closed using an SNAr reaction to create the biaryl ether bond. nih.govnih.gov This sequence represented a complementary macrocyclization order to other synthetic efforts at the time. nih.gov
Fragment Coupling: Prior to the macrocyclizations, smaller peptide fragments were assembled using standard peptide coupling reagents like EDCI and HOAt. nih.gov Suzuki coupling was also used to create a key biaryl bond in one of the linear precursors. nih.gov
Deprotection: The final step involved a global deprotection using lithium hydroxide (LiOH), which carefully removed protecting groups without compromising the complex structure. scispace.com
| Reaction Type | Purpose in Synthesis |
| Larock Indole Synthesis | First macrocyclization (strained biaryl ring) and atropisomer control |
| Aromatic Nucleophilic Substitution | Second macrocyclization (biaryl ether ring) |
| Suzuki Coupling | Formation of biaryl linkage in a linear precursor |
| Peptide Coupling (EDCI, HOAt) | Assembly of the linear peptide backbone |
| Asymmetric Aminohydroxylation | Establishing key stereocenters in starting materials |
The successful total synthesis of complestatin also provided access to its related natural products. A remarkable and efficient acid-catalyzed rearrangement converts complestatin (chloropeptin II) into the less strained chloropeptin I. nih.govscispace.com This reaction, which proceeds in over 90% yield upon treatment with trifluoroacetic acid (TFA), involves an expansion of the 16-membered ring to a 17-membered ring by shifting the biaryl linkage from the C6 to the C7 position of the indole, all while retaining the original atropisomer stereochemistry. nih.gov
Furthermore, the availability of synthetic complestatin enabled the first synthesis of complestatin A and complestatin B. nih.govnih.gov These compounds are oxidation products of the complestatin indole. A divergent approach was developed where mild, single-step oxidation of complestatin using reagents like HCl-DMSO or N-bromosuccinimide (NBS) afforded this compound (a 2-oxindole) in excellent yields (up to 93%). nih.govnih.gov A subsequent two-step, single-pot modification yielded complestatin B (a 3-hydroxy-2-oxindole). nih.gov These semisynthetic routes were crucial for confirming the full stereochemistry of this compound and B. nih.gov
Divergent and Convergent Approaches to Analog Synthesis
The synthesis of complex molecules like complestatin often employs either convergent or divergent strategies. A convergent synthesis involves preparing different complex fragments of the molecule independently and then joining them together near the end of the synthesis. researchgate.netnih.gov In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.netwikipedia.org
The total synthesis of complestatin is best described as a convergent approach. organic-chemistry.org Complex linear peptides corresponding to different sections of the molecule were synthesized separately and then coupled before the final macrocyclization steps. nih.govnih.gov This strategy is generally more efficient for building highly complex structures. researchgate.net
The synthesis of complestatin analogs, however, exemplifies a divergent strategy. The completed complestatin molecule serves as a common, advanced precursor. From this single compound, divergent pathways were established to create other natural products. nih.gov
To Chloropeptin I: Acid-catalyzed rearrangement. nih.gov
To this compound: Single-step indole oxidation. nih.gov
To Complestatin B: Two-step indole oxidation. nih.gov
This modularity allows for the efficient generation of analogs. The synthetic route is designed such that changes to the peripheral substituents on the amino acid building blocks can be made, allowing for the creation of a library of complestatin analogs while maintaining the crucial atropisomer selectivity in the key Larock cyclization step. organic-chemistry.org
Derivatization from Key Intermediates
The development of a synthetic route to this compound was heavily reliant on studies of key synthetic intermediates. Researchers conducted extensive investigations on the fully functionalized synthetic DEF ring system of Chloropeptin II. nih.gov These studies were crucial for understanding the intrinsic reactivity of the strained indole ring within the macrocycle. nih.gov This understanding allowed for the subsequent development of mild and selective oxidation conditions necessary to convert the indole moiety of Chloropeptin II into the 2-oxindole characteristic of this compound without inducing undesired skeletal rearrangements. nih.govnih.gov The exploration of various oxidation conditions on simplified and fully elaborated intermediates demonstrated that the strained indole ring exhibits a pronounced reactivity at the C3 position. nih.gov
Semisynthesis from Fermentation Products
This compound is synthesized via a semisynthetic route starting from Chloropeptin II (Complestatin), which is isolated from the fermentation of Streptomyces species. nih.gov The direct conversion of Chloropeptin II to this compound involves a selective oxidation of the embedded tryptophan indole to a 2-oxindole. nih.gov
Key to this transformation was the development of single-step indole oxidation methods that are efficient and avoid the acid-catalyzed rearrangement of the more strained Chloropeptin II into the less strained Chloropeptin I. nih.gov Researchers developed two different successful methods for this conversion. nih.gov One highly effective method involves the use of concentrated hydrochloric acid (HCl) in dimethyl sulfoxide (DMSO), which cleanly converts Chloropeptin II to this compound in superb yields. nih.gov
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Chloropeptin II (Complestatin) | HCl, DMSO | This compound | 93% |
| Chloropeptin II (Complestatin) | NBS, THF-H₂O | This compound | 82% |
This semisynthetic approach provides an efficient pathway to this compound by leveraging the accessibility of its precursor from natural fermentation processes. nih.gov
Stereochemical Assignment Methodologies in Synthetic Research
The definitive assignment of the stereochemistry of this compound was a significant challenge, addressed through a combination of synthesis, spectroscopy, and computational modeling. nih.gov While the stereochemistry of the parent compound, Chloropeptin II, was previously established, the oxidation of the indole to a 2-oxindole in this compound introduces a new stereocenter at the C3 position whose configuration required unambiguous determination. nih.govnih.gov
The synthesis of this compound from Chloropeptin II, a compound with a known stereostructure, was foundational to this assignment. nih.govnih.gov Extensive studies on synthetic fragments, specifically the DEF ring system of Chloropeptin II, were instrumental in developing the stereocontrolled synthesis and confirming the stereochemical outcome. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in the stereochemical elucidation. The ¹H NMR spectrum of the synthetic this compound was in complete agreement with the data reported for the natural product. nih.gov Specific NMR chemical shifts were particularly diagnostic for confirming the stereochemistry:
The Tryptophan (Trp) α-CH proton exhibits an upfield chemical shift at δ 3.48 (in DMSO-d₆). nih.gov
A large chemical shift difference (Δ 1.08 ppm) is observed for the Trp β-CH₂ protons. nih.gov
These specific spectral features are characteristic and supportive of the assigned stereochemistry. nih.gov
Molecular and Cellular Mechanisms of Action
Elucidation of Antibacterial Mechanisms
The antibacterial properties of Complestatin (B1257193) A are attributed to its ability to interfere with fundamental cellular processes essential for bacterial survival and proliferation. Unlike many glycopeptide antibiotics that primarily target cell wall synthesis by binding to lipid II precursors, Complestatin A demonstrates more complex modes of action. jst.go.jp Investigations have identified that it can act as a potent inhibitor of a key enzyme in fatty acid synthesis and also uniquely modulate the dynamic process of cell wall remodeling. nih.govnih.gov
One of the primary antibacterial mechanisms of this compound is the targeted inhibition of the bacterial fatty acid synthesis (FAS) pathway. nih.gov This pathway, designated as FASII in bacteria, is fundamentally different from the type I FAS (FASI) system found in mammals, making it an attractive target for selective antibacterial agents. mdpi.comsemanticscholar.org Fatty acids are indispensable for bacteria, serving as the building blocks for cell membranes and other essential lipid-containing components. jst.go.jp
Research has shown that this compound selectively inhibits the intracellular synthesis of fatty acids in Staphylococcus aureus. nih.govjst.go.jp This targeted action does not significantly affect the biosynthesis of other vital macromolecules such as DNA, RNA, or proteins. nih.govjst.go.jp Further evidence for this specific mechanism comes from experiments where the antibacterial effect of this compound was reversed by the addition of exogenous fatty acids to the growth medium, demonstrating that the disruption of this specific metabolic pathway is central to its bactericidal activity. nih.govjst.go.jp
The specific molecular target of this compound within the FASII pathway has been identified as the enoyl-acyl carrier protein (ACP) reductase, specifically the FabI isoform. nih.govjst.go.jpnih.gov This enzyme catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid synthesis: the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. jst.go.jpjst.go.jpannualreviews.org FabI is a crucial enzyme found in a wide range of bacteria, including the significant pathogen Staphylococcus aureus. frontiersin.org
This compound has been isolated and identified as a potent inhibitor of S. aureus FabI. nih.govjst.go.jp In vitro enzymatic assays have demonstrated its strong inhibitory activity. nih.govjst.go.jp This inhibition of FabI is consistent with its observed antibacterial efficacy against several strains of S. aureus, including those resistant to other classes of antibiotics. nih.govjst.go.jp
Table 1: Inhibitory Activity of this compound against S. aureus FabI and Bacterial Strains
| Target/Strain | Measurement | Value | Reference |
|---|---|---|---|
| S. aureus FabI | IC₅₀ | 0.3–0.6 µM | nih.gov, jst.go.jp |
| S. aureus | MIC | 2–4 µg/mL | nih.gov, jst.go.jp |
| Methicillin-resistant S. aureus (MRSA) | MIC | 2–4 µg/mL | nih.gov, jst.go.jp |
| Quinolone-resistant S. aureus (QRSA) | MIC | 2–4 µg/mL | nih.gov, jst.go.jp |
The inhibition of FabI by this compound leads to significant perturbations in the cellular metabolic network of bacteria. By blocking the final step of the fatty acid elongation cycle, the compound effectively cuts off the supply of fatty acids required for the synthesis of phospholipids, which are the primary components of the bacterial cell membrane. jst.go.jp This disruption of membrane biogenesis compromises the integrity and function of the cell membrane, ultimately leading to a halt in growth and cell death.
The metabolic impact is highly specific to the fatty acid synthesis pathway, as other major biosynthetic routes for DNA, RNA, and proteins remain largely unaffected. nih.govjst.go.jp This selective pressure on a single, vital metabolic pathway underscores the targeted nature of this compound's action in this mechanistic context. The dependency of the bacterium on its endogenous fatty acid supply is highlighted by the fact that externally supplied fatty acids can rescue the cells from the antibiotic's effects. nih.govjst.go.jp
A second, and perhaps more novel, mechanism of action for this compound involves the modulation of peptidoglycan (PG) remodeling. nih.gov Peptidoglycan is the rigid, mesh-like polymer that forms the bacterial cell wall, providing structural integrity and shape. mdpi.com For bacteria to grow and divide, this structure must be dynamically remodeled, a process that involves the controlled cleavage of existing peptidoglycan by enzymes known as autolysins to allow for the insertion of new material. nih.govsci.newsdrugtargetreview.com
This compound, along with the related compound corbomycin, operates through a unique mechanism that prevents the breakdown of the cell wall. sci.newsdrugtargetreview.com Instead of inhibiting the synthesis of peptidoglycan precursors like other glycopeptides, this compound traps the bacteria within their own cell walls, preventing expansion, growth, and cell division. sci.newsdrugtargetreview.com This action has been described as bacteriostatic. researchgate.net
The core of this mechanism lies in the ability of this compound to bind directly to the mature peptidoglycan structure of the bacterial cell wall. nih.govnih.govasm.org This interaction is distinct from the binding of antibiotics like vancomycin (B549263) to the D-Ala-D-Ala terminus of lipid II. jst.go.jp The binding of this compound to the peptidoglycan substrate has been confirmed experimentally. High-performance liquid chromatography (HPLC) analyses have shown a reduction in free antibiotic in the presence of purified peptidoglycan, indicating direct binding. researchgate.net Furthermore, fluorescently labeled this compound has been visualized binding to the cell wall of intact bacteria but not to protoplasts (bacteria with their cell walls removed), providing direct visual evidence of this interaction. researchgate.net
By binding to the peptidoglycan mesh, this compound effectively blocks the activity of autolysins. nih.govnih.govasm.org Autolysins are a diverse family of peptidoglycan hydrolases essential for cell wall remodeling, turnover, and separation of daughter cells after division. mdpi.comnih.gov The inhibition caused by this compound is not due to a direct interaction with the autolysin enzymes themselves, but rather through an interaction with their substrate, the peptidoglycan. mdpi.com This substrate-centric targeting prevents the autolysins from accessing and cleaving the peptidoglycan, thereby halting the necessary remodeling processes. mdpi.comnih.gov
This mechanism is particularly effective because it impacts a broad range of autolysins, making it difficult for bacteria to develop resistance by modifying a single enzyme. nih.gov The inhibition of autolysin activity leads to distinct morphological changes in bacteria, such as a characteristic clumping phenotype in S. aureus and a twisted appearance in Bacillus subtilis, as cell division processes are aberrantly affected. sci.newsresearchgate.netresearchgate.net This novel mode of action makes this compound a promising candidate for combating drug-resistant bacteria. nih.govsci.news
Modulation of Peptidoglycan Remodeling
Impact on Bacterial Cell Division and Morphology
This compound, a glycopeptide antibiotic, exhibits a unique mechanism of action against bacteria by targeting the cell wall. sci.news Unlike antibiotics such as penicillin that inhibit the synthesis of the bacterial cell wall, this compound prevents the breakdown of the cell wall, a process crucial for cell division and expansion. sci.newsdowntoearth.org.in This action effectively traps the bacterium, preventing it from growing or dividing. sci.news
The primary target of this compound's action is the bacterial cell wall. sci.news Specifically, it binds to peptidoglycan, the main structural component of the cell wall, and inhibits the activity of peptidoglycan hydrolases. pnas.orgnih.gov These enzymes are essential for remodeling the cell wall during growth and for separating cells after division. nih.govmdpi.com By blocking these hydrolases, this compound disrupts normal cell wall homeostasis. pnas.org
This interference with cell wall dynamics leads to distinct morphological changes in bacteria. For instance, in Bacillus subtilis, treatment with the related compound corbomycin, which shares a mechanism with this compound, results in a twisted phenotype, aberrant-division septa formation, a thickened cell wall, and granular formations. sci.news In Staphylococcus aureus, while both methicillin (B1676495) and vancomycin cause cell death by creating perforating holes in the cell wall, this compound can reduce this killing effect by inhibiting the peptidoglycan hydrolases responsible for this process. pnas.orgsheffield.ac.uk This suggests that while this compound itself can be bactericidal, its primary impact is on the processes governing cell wall remodeling and division. pnas.org
Role of Two-Component Regulatory Systems in Susceptibility
Two-component systems (TCSs) are crucial signaling pathways that bacteria use to sense and adapt to environmental changes, including the presence of antibiotics. nih.govnavarrabiomed.esnih.gov In Staphylococcus aureus, the susceptibility to this compound is specifically controlled by the VraSR two-component system. nih.govresearchgate.netasm.org
Studies have shown that among the 16 TCSs in S. aureus, only the deletion of vraSR increases the bacterium's susceptibility to both this compound and the related antibiotic corbomycin. nih.govnavarrabiomed.es The VraSR system is known to regulate elements of the bacterial cell wall, and its absence appears to make the bacteria more vulnerable to the effects of these antibiotics. navarrabiomed.es
Further investigation into the VraSR regulon has revealed that the deletion of spdC, a gene encoding a membrane protein that scaffolds the peptidoglycan hydrolase SagB, in a vraSR mutant background restores the wild-type levels of susceptibility to this compound. nih.gov Moreover, deleting either spdC or sagB in a wild-type strain leads to increased resistance to this compound. nih.gov This indicates that changes in the cell wall, specifically in the amount and cross-linkage of peptidoglycan, can confer resistance to this compound. nih.govasm.org These findings highlight the critical role of the VraSR TCS in modulating the bacterial response and susceptibility to this compound by controlling key components of cell wall metabolism. nih.govnavarrabiomed.es
Investigation of Anti-Biofilm Mechanisms
This compound has been identified as an inhibitor of biofilm formation in bacteria such as Pseudomonas aeruginosa and Escherichia coli. asm.orgnih.gov Its anti-biofilm activity is not due to the inhibition of cell growth but rather through the modulation of specific cellular signaling pathways. nih.gov
Modulation of Cyclic-di-GMP Signaling Pathways
A key mechanism behind this compound's anti-biofilm activity is its interference with the cyclic-di-GMP (c-di-GMP) signaling pathway. asm.orgnih.gov C-di-GMP is a universal bacterial second messenger that regulates the transition from a planktonic (free-swimming) state to a biofilm-forming state. elifesciences.org
Influence on Phosphodiesterase (PDE) Activity
This compound treatment leads to a significant increase in the activity of phosphodiesterases (PDEs). researchgate.netasm.org PDEs are enzymes responsible for the degradation of c-di-GMP. asm.orgresearchgate.net By stimulating PDE activity, this compound effectively lowers the intracellular levels of c-di-GMP. asm.orgnih.govresearchgate.net This reduction in c-di-GMP levels is a primary factor in the inhibition of biofilm formation. asm.orgnih.govresearchgate.net The effect of this compound on PDE activity has been observed in both P. aeruginosa and E. coli. researchgate.netresearchgate.net
The stimulation of PDE activity by this compound is linked to an increase in nitric oxide (NO) production. asm.orgnih.gov An NO scavenger, C-PTIO, was shown to reverse the inhibitory effects of this compound on biofilm formation and its stimulatory effect on PDE activity, confirming the role of NO in this pathway. nih.govresearchgate.net
Effects on Diguanylate Cyclase (DGC) Activity
In contrast to its effect on PDE activity, this compound does not significantly alter the activity of diguanylate cyclases (DGCs). researchgate.netasm.orgresearchgate.net DGCs are the enzymes responsible for synthesizing c-di-GMP. mdpi.comelifesciences.org Studies have shown that even at concentrations that effectively inhibit biofilm formation and stimulate PDE activity, DGC activity remains unchanged in the presence of this compound. researchgate.netasm.org This indicates that this compound's mechanism for reducing c-di-GMP levels is primarily through the degradation pathway (stimulating PDEs) rather than inhibiting the synthesis pathway (affecting DGCs). asm.orgresearchgate.net
Identification of Molecular Targets in Biofilm Formation (e.g., Nitrite (B80452) Transporter)
A crucial molecular target of this compound in its anti-biofilm action has been identified as the nitrite transporter. asm.orgnih.govasm.org In P. aeruginosa, this transporter is known as NasA, while in E. coli, it is NirC. researchgate.netasm.org
The nitrite transporter plays a role in biofilm formation by suppressing the activity of nitrite reductase, which in turn controls the production of nitric oxide (NO). asm.orgnih.gov By inhibiting the nitrite transporter, this compound leads to the de-suppression of nitrite reductase, resulting in increased NO production. asm.orgasm.org This elevation in NO levels then stimulates PDE activity, leading to the degradation of c-di-GMP and subsequent inhibition of biofilm formation. asm.orgasm.org
The identification of the nitrite transporter as a target was confirmed through experiments using knockout mutants. asm.orgnih.govresearchgate.net Deletion of the genes encoding the nitrite transporter in both E. coli (nirC) and P. aeruginosa (nasA) resulted in phenotypes similar to those observed in wild-type cells treated with this compound, including reduced biofilm formation and increased PDE activity. researchgate.net This discovery presents the nitrite transporter as a novel target for the development of anti-biofilm agents. asm.orgnih.govasm.org
Analysis of Antagonism in Protein-Protein Interactions
This compound was originally discovered and named for its potent inhibitory activity against the complement system, a critical component of innate immunity. researchgate.netnih.gov It demonstrates a significant capacity to modulate the complement cascade, interfering with its activation through multiple pathways. nih.govgoogle.com
In the classical pathway, this compound acts as an antagonist by preventing the formation of the C3 convertase, specifically the C4b,2b complex. nih.govpnas.org This action halts the cascade at an early and crucial stage. Research also indicates that this compound inhibits the alternative pathway of complement activation. capes.gov.broup.comkarger.com The proposed mechanism for this inhibition is the binding of this compound to Factor B, a key serine protease in the alternative pathway, preventing its function. google.com
The efficacy of this inhibition has been demonstrated in functional assays, where this compound was shown to inhibit the hemolysis of sensitized sheep erythrocytes mediated by both guinea pig and human complement with 50% inhibition at concentrations of 0.4 µg/mL and 0.7 µg/mL, respectively. nih.gov Furthermore, when administered intravenously in sensitized guinea pigs, it effectively inhibited systemic anaphylactic shock, likely by blocking the generation of anaphylatoxins C3a and C5a. nih.gov
This compound has been identified as a notable inhibitor of Human Immunodeficiency Virus 1 (HIV-1) entry into host cells. haver.blog Its antiviral activity is primarily attributed to its ability to antagonize the critical protein-protein interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-helper cells. nih.govjst.go.jpbroadinstitute.org This binding is the initial step required for viral attachment and subsequent membrane fusion. youtube.comnih.gov
Studies have shown that this compound and its structural analog, Chloropeptin I, inhibit the binding of gp120 to CD4 with IC₅₀ values in the low micromolar range (1.3 µM and 2.0 µM, respectively). nih.gov The mechanism appears to involve this compound interacting with cells to inhibit the physical adsorption of the virus onto the cell surface. nih.gov Further mechanistic insights come from modeling studies of Chloropeptin I, which suggest a high degree of structural and electrostatic similarity to the CD4-binding domain of gp120. This homology implies that the compound may act as a competitive inhibitor, binding to a common site on the CD4 receptor and thereby blocking access to the viral gp120. nih.gov This interference prevents the conformational changes in gp120 necessary for subsequent viral entry. youtube.com
Table 2: Inhibitory Activity of Complestatin and Analogs on HIV-1 Entry
| Compound | Target Interaction | IC₅₀ (gp120-CD4 Binding) | IC₅₀ (Syncytium Formation) | Reference |
|---|---|---|---|---|
| This compound | gp120-CD4 | 1.3 µM | 0.5 µM | nih.gov |
In addition to blocking viral entry, this compound and its isomers have been shown to target a key intracellular enzyme in the HIV-1 replication cycle: HIV integrase. jst.go.jprsc.orgrsc.org This retroviral enzyme is essential for integrating the viral DNA into the host cell's genome, a step that is crucial for viral replication and for which there is no human counterpart. acs.org
Screening of microbial libraries identified Isocomplestatin, a natural axial-chiral isomer of this compound, as a potent inhibitor of HIV-1 integrase. acs.orgnih.gov Isocomplestatin demonstrated significant inhibitory activity in multiple assays, with an IC₅₀ of 200 nM in a coupled 3'-end processing/strand transfer assay and an IC₅₀ of 4 µM for the strand transfer step alone. acs.orgnih.gov Crucially, it also inhibited HIV-1 replication in virus-infected cells with an IC₅₀ of 200 nM. nih.gov
Further research led to the discovery of new congeners, this compound and B, which displayed nearly equivalent HIV-1 integrase inhibitory activity. nih.gov Studies involving the selective acid hydrolysis of the related compound Chloropeptin I yielded several fragments that retained most of the HIV-1 integrase inhibitory activity. nih.gov This finding suggests that the core structure of the molecule is vital for its function and provides a basis for structure-activity relationship studies aimed at designing more potent inhibitors. nih.gov
Exploration of Neuroprotective and Anti-Apoptotic Cellular Pathways
This compound exhibits significant neuroprotective and anti-apoptotic properties, acting through multiple cellular pathways to prevent cell death. rsc.orgrsc.orgsmolecule.com
Its neuroprotective effects have been demonstrated in cultured cortical neurons, where it provides protection against excitotoxicity induced by N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. nih.gov The mechanism underlying this protection is the blockade of Ca²⁺ ion entry and accumulation following the activation of these glutamate (B1630785) receptors. nih.gov this compound was also found to protect cortical neurons from damage caused by prolonged oxygen and glucose deprivation, a model for ischemic conditions. nih.gov
The anti-apoptotic activity of this compound has been investigated at the molecular level. It has been shown to block apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This is achieved not by directly inhibiting caspase enzymes, but by activating the prosurvival AKT/PKB signaling pathway. nih.gov The activation of AKT/PKB leads to the phosphorylation of the pro-apoptotic protein Bad. nih.govsemanticscholar.org Phosphorylated Bad is sequestered, preventing it from inhibiting anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane. semanticscholar.org This ultimately results in the inhibition of mitochondrial cytochrome c release, a key step in the intrinsic apoptotic pathway. nih.gov The critical role of this pathway was confirmed by experiments showing that the anti-apoptotic effects of this compound were nullified in cells expressing a dominant-negative form of AKT/PKB. nih.gov
Table 3: Summary of Neuroprotective and Anti-Apoptotic Mechanisms of this compound
| Activity | Cellular Model | Mechanism | Key Pathway(s) Involved | Reference |
|---|---|---|---|---|
| Neuroprotection | Cultured Cortical Neurons | Blockade of Ca²⁺ influx through glutamate receptors | NMDA and AMPA/kainate receptor antagonism | nih.gov |
| Anti-apoptosis | TRAIL-treated cells | Inhibition of mitochondrial cytochrome c release | AKT/PKB activation, Bad phosphorylation | nih.gov |
Structure Activity Relationship Sar Studies and Analog Design
Methodological Approaches to SAR Elucidation
The exploration of complestatin (B1257193) A's SAR has been facilitated by a multifaceted approach, integrating both experimental and computational methodologies to probe the molecule's complex structure-function landscape.
Furthermore, the development of divergent oxidation methods has enabled the selective synthesis of complestatin A and complestatin B from their precursor, chloropeptin II. nih.gov This provides a direct avenue for creating and testing analogs with modifications at the oxindole (B195798) moiety. The ability to generate new complestatin analogs through heterologous expression of its biosynthetic gene cluster also presents a powerful tool for SAR exploration. acs.org
Computational modeling has played a significant role in elucidating the stereochemistry of this compound and its congeners, which is intrinsically linked to their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy paired with computational modeling have been essential in confirming the structural assignments. nih.gov While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively reported in the reviewed literature, the principles of QSAR, which correlate chemical structure with biological activity through mathematical models, are highly relevant for prioritizing the synthesis of new analogs. creative-biostructure.com The application of such models could systematically explore the impact of various substituents and conformational features on activity.
While a formal fragment-based drug design (FBDD) campaign for this compound has not been detailed in the available literature, studies on the degradation products of related compounds have provided insights into the minimal structural requirements for activity. For example, selective acid hydrolysis of chloropeptin I, a structural isomer of complestatin, yielded fragments that retained a significant portion of their HIV-1 integrase inhibitory activity. researchgate.net This suggests that specific core fragments of the complestatin scaffold are key pharmacophores. The peptide framework formed by amino acids 4-6, along with a hydrophobic substituent, appears to be a crucial prerequisite for the antiretroviral activity of related glycopeptides. nih.gov This "fragmental" understanding helps in focusing synthetic efforts on key regions of the molecule.
Influence of Amino Acid Configuration on Biological Activity
The stereochemistry of the amino acid residues within the this compound macrocycle is a critical determinant of its biological function. The natural configuration of the amino acids is essential for maintaining the rigid, pre-organized conformation required for target binding. researchgate.netpnas.org
Studies on linear analogs of complestatin have highlighted the importance of the D-stereochemistry of the tryptophan residue (component F) for neuroprotective activity. nais.net.cn The diastereotopic Trp β-CH₂ signals in the ¹H NMR spectrum show large chemical shift differences in the natural configuration, which is a diagnostic feature supporting the assigned stereochemistry and its importance for the molecule's conformation. nih.gov The synthesis and structural analysis of diastereomers of the common western BCD diarylether macrocycle have demonstrated that the stereogenicity of the individual phenylglycine residues results in remarkable effects on the peptide backbone conformation.
Impact of Macrocyclic Architectures and Cross-Linking on Function
The bicyclic, cross-linked architecture of this compound is fundamental to its biological activity. The rigid macrocyclic structure reduces conformational flexibility, which is believed to lower the entropic penalty upon binding to its biological targets, thereby contributing to high-affinity interactions. pnas.orgnih.gov The biaryl linkage between the central amino acid and the oxidized indole (B1671886) moiety creates a strained 16-membered macrocyclic core in this compound. nih.gov
The importance of the bicyclic ring structure is underscored by studies on linear analogs, which, while showing some activity, are significantly less potent than the parent compound. nais.net.cn This indicates that the constrained three-dimensional shape conferred by the macrocycles is essential for potent biological function. The cross-linking not only provides rigidity but also orients the amino acid side chains in a specific spatial arrangement for optimal interaction with target proteins. pnas.orgnih.gov
Design Principles for Enhanced Biological Probes and Lead Compounds
The collective SAR data on this compound and its analogs provide several key principles for the design of new molecules with improved therapeutic potential.
Preservation of the Macrocyclic Core: The rigid, bicyclic scaffold is essential for high-affinity binding and should be retained in the design of potent analogs. Modifications that disrupt this architecture are likely to lead to a significant loss of activity.
Stereochemical Integrity: The natural stereochemistry of the amino acid residues, particularly the D-configuration of the tryptophan precursor, is critical for maintaining the bioactive conformation.
Strategic Modification of Peripheral Groups: While the core structure is crucial, modifications to the peripheral parts of the molecule can be explored to fine-tune properties such as solubility, metabolic stability, and target selectivity. The modularity of synthetic routes allows for the introduction of diverse functional groups at various positions. acs.org
Leveraging Biosynthesis: The understanding of the complestatin biosynthetic gene cluster opens up possibilities for generating novel analogs through metabolic engineering and combinatorial biosynthesis, which can introduce structural diversity that is difficult to achieve through chemical synthesis alone. nih.govpnas.org
Development as Biological Probes: The potent and specific biological activities of this compound make it an attractive scaffold for the development of biological probes to investigate cellular processes. rsc.org The introduction of reporter groups, such as fluorescent tags or biotin, at non-essential positions could yield valuable research tools.
| Finding | Implication for SAR and Analog Design | Reference(s) |
| The bicyclic ring structure is crucial for inhibitory activity. | Linear analogs are significantly less potent, emphasizing the need to maintain the macrocyclic architecture in lead compounds. | nais.net.cn |
| The D-stereochemistry of the tryptophan component is important for the potency of linear analogs. | The stereochemistry of amino acid residues is a critical factor for biological activity and should be a key consideration in analog design. | nais.net.cn |
| Selective acid hydrolysis of related compounds yields fragments that retain activity. | Suggests that the core peptide framework is a key pharmacophore and can be a starting point for fragment-based design. | researchgate.net |
| The strained 16-membered macrocyclic core is a key structural feature. | The rigidity and specific conformation imposed by the macrocycle are essential for high-affinity target binding. | nih.gov |
| Heterologous expression of the biosynthetic gene cluster can generate new analogs. | Provides a powerful tool for creating a diverse range of analogs for SAR studies that may be difficult to access synthetically. | acs.org |
Research Methodologies and Advanced Techniques Employed
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques have been fundamental to deciphering the blueprint for complestatin (B1257193) A biosynthesis.
The journey into the genetics of complestatin A began with the successful cloning and sequencing of its entire biosynthetic gene cluster from Streptomyces lavendulae. pnas.orgnih.govnih.gov This monumental task revealed a contiguous stretch of approximately 50-55 kilobases of DNA. pnas.orgnih.govnih.gov Analysis of this sequence identified 16 open reading frames (ORFs) that encode the enzymatic machinery required for the synthesis of the complestatin backbone and its subsequent modifications. pnas.orgnih.gov The identified genes include those for nonribosomal peptide synthetases (NRPSs), cytochrome P450 oxidases, ferredoxins, a non-heme halogenase, and enzymes for precursor biosynthesis. pnas.orgnih.gov
Targeted gene disruption has been a powerful tool to probe the function of specific genes within the cluster. By inactivating or deleting specific genes, researchers can observe the resulting changes in metabolite production, thereby assigning a function to the disrupted gene. For instance, the deletion of the cytochrome P450 monooxygenase genes, specifically open reading frames 10 and 11, resulted in the production of novel monocyclic and linear derivatives of complestatin, named complestatins M55 and S56. nih.gov This not only confirmed the role of these enzymes in the crucial cyclization steps but also demonstrated the potential for generating new analogues through genetic engineering. Techniques like Red-mediated recombination have been instrumental in facilitating such targeted genetic manipulations in Streptomyces. streptomyces.org.uk
Bioinformatics tools have been indispensable for analyzing the vast amount of sequence data generated from the complestatin gene cluster. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) has been pivotal in identifying the boundaries of the biosynthetic gene cluster (BGC) and predicting the functions of the encoded enzymes based on homology to known protein families. biorxiv.orgnih.govfrontiersin.org These predictions have guided further experimental validation. biorxiv.orgnih.gov For example, the arrangement and domain content of the nonribosomal peptide synthetase, consisting of a priming module, six extending modules, and a terminal thioesterase, were found to be entirely consistent with the functions required for the biosynthesis of a heptapeptide (B1575542) or α-ketoacyl hexapeptide backbone. nih.gov
Comparative genomics has provided valuable insights by comparing the complestatin BGC with those of other glycopeptide antibiotics, such as chloroeremomycin (B1668801) and teicoplanin. pnas.orguzh.ch This has revealed both similarities and key differences in gene organization and domain architecture. pnas.org For instance, the complestatin NRPS is encoded by four polypeptides, whereas the chloroeremomycin NRPS has only three. pnas.org Furthermore, the modular arrangement of the NRPS enzymes in the complestatin cluster follows a 2-1-3-1 pattern with respect to amino acid activation, which is analogous to the teicoplanin system but different from the 3-3-1 arrangement seen in vancomycin-type BGCs. uzh.chpnas.org Phylogenetic analysis of the complestatin BGC and related clusters found in other Streptomyces species has helped to classify them into distinct phylogenetic subgroups, each with characteristic organizational features. utgis.org.ua This approach has also led to the prediction of novel complestatin derivatives that might be produced by these related pathways. utgis.org.ua
The large size of the complestatin biosynthetic gene cluster presents challenges for its direct manipulation in the native producer. nih.gov Heterologous expression, the transfer of the entire BGC into a more genetically tractable host organism, has emerged as a powerful strategy to overcome this hurdle. nih.govfrontiersin.org Researchers successfully reconstituted the entire 54.5 kb complestatin BGC from two overlapping cosmids into a single vector using λ-RED recombination-mediated assembly. nih.gov This assembled cluster was then introduced into a well-characterized Streptomyces lividans host, which subsequently produced complestatin. nih.govfrontiersin.org
This heterologous expression system provides a platform for biosynthetic pathway engineering. wgtn.ac.nzresearchgate.net By modifying the BGC before introducing it into the heterologous host, new derivatives of complestatin can be generated. nih.gov This approach not only facilitates the production of the natural product but also opens up avenues for creating novel analogues with potentially improved or different biological activities. nih.govresearchgate.net
Chemical-genetic interaction screening is a powerful approach to uncover the mechanism of action of a bioactive compound and to identify potential resistance mechanisms. biorxiv.orgportlandpress.com This technique involves screening a compound against a collection of mutant strains, each with a defined genetic perturbation, to identify genes that either sensitize or confer resistance to the compound. portlandpress.com While large-scale, genome-wide screens are resource-intensive, more focused approaches can be employed. biorxiv.org For complestatin, studies have investigated its effects on libraries of bacterial mutants to understand its antibacterial mode of action. sci-hub.seresearchgate.net These screens have revealed that complestatin's activity is linked to the inhibition of cell wall remodeling by peptidoglycan hydrolases. rsc.org Furthermore, such screens have identified the VraSR two-component system in Staphylococcus aureus as a key determinant of susceptibility to complestatin. researchgate.netnih.gov
Biochemical and Enzymatic Assay Platforms
Biochemical and enzymatic assays are crucial for validating the predicted functions of the enzymes encoded by the complestatin BGC and for characterizing their catalytic mechanisms.
To confirm the function of individual enzymes in the complestatin pathway, they are often produced in a recombinant form, purified, and then studied in vitro. pnas.org For example, the 4-hydroxyphenylglycine aminotransferase (HpgT), an enzyme involved in synthesizing one of the unusual amino acid precursors of complestatin, was heterologously expressed and its activity was confirmed through biochemical assays. pnas.orgnih.gov These assays, monitored by HPLC, demonstrated that HpgT utilizes L-hydroxyphenylglycine and its dichloro-analog as substrates, but not the D-enantiomer, confirming its stereospecificity. pnas.org
Similarly, the cytochrome P450 enzymes, ComI and ComJ, which are proposed to catalyze the oxidative cross-linking reactions to form the bicyclic structure of complestatin, have been expressed and purified. pnas.org While their precise functions could not be confirmed initially due to the unavailability of their natural substrates, subsequent studies have focused on characterizing their activity using synthetic peptide substrates. pnas.orgrsc.org For instance, ComJ was shown to efficiently catalyze the phenolic cross-coupling of a linear tripeptide substrate. rsc.org Kinetic studies of these enzymes provide valuable data on their substrate specificity, catalytic efficiency, and reaction mechanisms, which is essential for understanding the intricate biosynthetic process and for harnessing these enzymes as biocatalysts. rsc.orgstanford.edu
Recombinant Protein Expression and Purification for Target Studies
The identification and validation of molecular targets for this compound heavily rely on recombinant protein technology. This approach involves introducing the gene encoding a protein of interest into a host organism (like E. coli or insect cells) to produce large quantities of the purified protein for in vitro studies. biotechniques.comthermofisher.com This methodology has been crucial in elucidating the enzymatic machinery behind this compound's own creation and in understanding how it exerts its biological effects.
A key application has been in the study of the complestatin biosynthetic gene cluster. pnas.org For instance, the cytochrome P450 monooxygenase, ComJ, was identified as a critical enzyme responsible for one of the intramolecular cross-links that give this compound its rigid, pharmacologically active structure. rsc.orgrsc.org To confirm its function, the gene for ComJ was expressed in a host system, and the resulting recombinant protein was purified. This allowed researchers to demonstrate its specific catalytic activity—catalyzing aryl-ether-aryl bond formation—in a controlled, in vitro environment, confirming its role in the biosynthetic pathway. rsc.orgrsc.org Similarly, other enzymes from the gene cluster, such as nonribosomal peptide synthetases (NRPSs) and halogenases, have been identified, and their functions can be precisely studied using recombinantly expressed versions. pnas.org
Furthermore, recombinant protein expression is vital for studying the targets through which this compound exerts its antibacterial and antiviral effects. For example, to confirm that this compound inhibits the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), purified recombinant FabI enzyme was used in inhibition assays. jst.go.jpjst.go.jpnih.gov These assays measure the ability of this compound to block the enzyme's activity directly, providing definitive evidence of its mechanism of action. Likewise, investigating its role as an inhibitor of HIV-1 integrase or its binding to the gp120 surface protein would typically involve assays with the respective recombinantly expressed and purified viral proteins. jst.go.jp
Cell-Free System Applications in Biosynthesis Research
Cell-free synthetic biology offers a powerful platform for studying and engineering complex biosynthetic pathways, such as the one responsible for producing this compound. nih.gov These systems utilize cellular machinery—such as ribosomes, enzymes, and co-factors—extracted from cells, typically E. coli, to perform transcription and translation in a test tube, free from the complexities of a living cell. nih.govplos.org
In the context of this compound, cell-free systems are particularly valuable for dissecting the multi-step enzymatic cascade that builds the molecule. pnas.org The biosynthesis is performed by large, multi-domain nonribosomal peptide synthetases (NRPSs) that assemble the heptapeptide backbone, followed by tailoring enzymes like the P450 oxidases (ComI and ComJ) that create the crucial cross-links. pnas.orgrsc.org
By using a cell-free system, researchers can express individual biosynthetic enzymes or combinations of them and provide the necessary precursor amino acids. nih.gov This allows for the step-by-step reconstitution of the biosynthetic pathway, enabling the precise characterization of each enzyme's function and substrate specificity. For example, the successful in vitro demonstration of the P450 enzyme ComJ's ability to catalyze phenolic cross-linking is a key step that can be integrated into a broader cell-free synthesis platform. rsc.orgrsc.org This "bottom-up" approach not only confirms the roles of enzymes inferred from genetic data but also opens the door to producing novel analogs of this compound by mixing and matching enzymes or feeding the system with non-natural precursor molecules. nih.gov
Cellular and Microbiological Research Models
Bacterial Growth Inhibition and Biofilm Formation Assays
A primary focus of this compound research has been its antibacterial activity, which is quantified using standardized microbiological assays. Bacterial growth inhibition is typically determined through broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). nih.gov In these assays, various concentrations of this compound are incubated with a standardized inoculum of bacteria, and the lowest concentration that prevents visible growth after a set period (e.g., 24 hours) is recorded as the MIC. nih.gov Studies have shown that this compound is potent against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA), with MIC values typically in the range of 2–4 µg/mL. jst.go.jpnih.gov
Beyond inhibiting the growth of individual planktonic bacteria, the effect of this compound on bacterial communities, or biofilms, is a critical area of investigation. Biofilm formation assays are used to assess a compound's ability to prevent bacteria from adhering to surfaces and forming these resilient structures. researchgate.netnih.gov A common method involves growing bacteria in microtiter plates and, after an incubation period, staining the attached biofilm with crystal violet. The amount of retained stain, which correlates with biofilm mass, is then quantified by measuring its optical density. researchgate.netnih.gov Research has demonstrated that this compound significantly inhibits biofilm formation in Pseudomonas aeruginosa in a concentration-dependent manner, without affecting the growth of the planktonic cells at those same concentrations. researchgate.net
| Organism | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Staphylococcus aureus (including MRSA & QRSA) | Minimum Inhibitory Concentration (MIC) | Potent activity with MICs of 2–4 µg/mL. | jst.go.jpnih.gov |
| Pseudomonas aeruginosa (PAO1 and PA14 strains) | Biofilm Formation (Crystal Violet Staining) | Significant, dose-dependent reduction in biofilm formation at concentrations of 1, 3, and 10 µM. | researchgate.net |
| P. aeruginosa PA14 | Biofilm Inhibition (vs. ΔwspF mutant) | Inhibited biofilm by ~61% in wild-type at 10 µM, but only by ~9.3% in the c-di-GMP-overproducing mutant, suggesting a mechanism involving c-di-GMP signaling. | researchgate.net |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | No activity observed against Gram-negative pathogens. | jst.go.jp |
Cell-Based Assays for Protein-Protein Interaction Modulation
This compound's bioactivity is often linked to its ability to modulate protein-protein interactions (PPIs), a function explored through various cell-based assays. nih.govethz.ch These assays are fundamental to understanding its antiviral and anti-adhesion properties.
Historically, this compound was identified as an inhibitor of the interaction between the HIV-1 surface glycoprotein (B1211001) gp120 and the CD4 receptor on T-lymphocytes, a critical step for viral entry. pnas.orgjst.go.jp Cell-based assays to screen for such inhibitors typically involve engineered cell lines that express the relevant proteins and a reporter gene (e.g., luciferase) that is activated upon successful viral entry or cell-cell fusion. A reduction in the reporter signal in the presence of the compound indicates inhibition of the gp120-CD4 interaction.
More recently, research has focused on its role as an anti-adhesive agent against bacteria. pnas.org For example, enzyme-linked immunosorbent assays (ELISAs) have been adapted to measure the adhesion of S. aureus to host matrix proteins like fibronectin. researchgate.net In this setup, fibronectin is coated onto a microtiter plate, and bacterial cells are added. After washing away non-adherent cells, the number of bound bacteria is quantified. Studies using this method showed that sub-inhibitory concentrations of this compound potently block the adhesion of MRSA to fibronectin. pnas.orgresearchgate.net
Microscopic Techniques for Morphological and Cellular Phenotype Analysis
Microscopy is an indispensable tool for visualizing the direct effects of this compound on bacterial morphology and community structure. Both electron and light microscopy techniques have provided key insights into its mechanisms of action.
Scanning Electron Microscopy (SEM) has been used to observe changes in the surface topology and cellular arrangement of bacteria. When S. aureus was treated with this compound, SEM analysis revealed defects in cell division, leading to the formation of cell clusters and aberrant septa, which is consistent with the inhibition of autolysins required for cell separation. pnas.orgresearchgate.net
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of cells. In studies with Bacillus subtilis, TEM revealed that treatment with this compound induced a characteristic twisted phenotype and led to thickened cell walls and aberrant division septa, further supporting its mechanism of interfering with cell wall remodeling. sci-hub.sesci.news
Analytical and Structural Elucidation Techniques
The definitive identification and structural characterization of this compound rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for purifying the compound from its natural source and precisely determining its complex, three-dimensional architecture. intertek.comchromatographyonline.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary technique used to purify this compound from crude extracts of Streptomyces fermentations. jst.go.jp By using columns with a specific stationary phase (e.g., C18 reversed-phase), complex mixtures can be separated into individual components, allowing for the isolation of pure this compound for subsequent analysis. jst.go.jpchromatographyonline.com
Mass Spectrometry (MS): MS is used to determine the exact molecular weight and elemental formula of a compound. chromatographyonline.com Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) have been critical in confirming the molecular formula of this compound. jst.go.jp Tandem MS (MS/MS) can be used to fragment the molecule, providing valuable clues about the sequence of amino acids and the connectivity of its peptidic structure. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. ucl.ac.uk A suite of NMR experiments is required to solve a structure as complex as this compound.
1D NMR (¹H and ¹³C): These experiments identify the types of hydrogen and carbon atoms present in the molecule and provide information about their chemical environment. jst.go.jpnih.gov
2D NMR (COSY, HMQC, HMBC): These experiments reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (typically on adjacent carbons). Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the entire molecular skeleton. jst.go.jp
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies atoms that are close to each other in space, regardless of their bonding connectivity. NOESY is essential for determining the relative stereochemistry and the three-dimensional folding of the peptide macrocycle. jst.go.jpacs.org
Collectively, these analytical techniques provided the data necessary to determine the unique cyclic heptapeptide structure of this compound, including its strained biaryl and ether linkages. jst.go.jpacs.org
| Technique | Purpose | Specific Application/Finding | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Used for activity-guided fractionation and isolation of pure this compound from Streptomyces extracts. | jst.go.jp |
| Mass Spectrometry (MS/HR-ESI-MS) | Molecular Weight & Formula Determination | Confirmed the molecular formula of this compound. | jst.go.jp |
| ¹H and ¹³C NMR | Structural Scaffolding | Identified the peptidic nature and the presence of aromatic rings. | jst.go.jpnih.gov |
| 2D NMR (COSY, HMQC, HMBC) | Connectivity Analysis | Used to independently complete the full ¹H and ¹³C NMR assignments and establish the bonding framework. | jst.go.jp |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Stereochemistry Determination | Confirmed the relative stereochemistry of the molecule. | jst.go.jpacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural and stereochemical determination of this compound and its analogs. nih.govnih.gov This powerful technique provides detailed information about the atomic-level structure of molecules in solution. bhu.ac.in
Extensive NMR analysis, including 1D (¹H and ¹³C) and 2D experiments like HMBC (Heteronuclear Multiple Bond Connectivity), has been instrumental in assigning the full structure and stereochemistry of related compounds, such as chloropeptin I. nih.govresearchgate.net These analyses have revealed key conformational features, such as the presence of a cis N-methyl amide linkage between specific amino acid residues, which appears to facilitate the macrocyclization process by promoting more compact conformations. nih.gov
A critical aspect of this compound's structure is its atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. NMR has been crucial in distinguishing between the natural and unnatural atropisomers. nih.gov The chemical shifts of the tryptophan-derived subunit are particularly diagnostic. nih.gov For instance, in the natural atropisomer, the Trp α-CH proton signal appears significantly upfield compared to the unnatural atropisomer (isocomplestatin). nih.gov Furthermore, the chemical shift difference (Δδ) between the diastereotopic Trp β-CH₂ protons is characteristically large in the natural configuration and much smaller in the unnatural one. nih.gov These distinct NMR signatures provide a reliable method for assigning the atropisomer stereochemistry. nih.govnih.gov
Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, have also been vital. bhu.ac.in A strong NOE signal between the amino acid D-ring and the C5-H of the indole (B1671886) ring, for example, is characteristic of the lowest energy conformation of the natural product's structure. nih.gov The combination of chemical shifts, coupling constants, and NOE data has allowed for a comprehensive conformational analysis of this compound in solution. nih.gov
Table 1: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Complestatin Atropisomers nih.gov
| Proton | Natural Atropisomer (this compound) | Unnatural Atropisomer (Isocomplestatin) |
| Trp α-CH | ~3.48 (upfield) | ~5.18 |
| Trp β-CH₂ | Large Δδ (~1.08 ppm) | Small Δδ (~0.08 ppm) |
Note: Chemical shifts can vary slightly depending on the solvent used (e.g., DMSO-d₆ or acetone-d₆).
X-ray Crystallography for Structural Basis of Interactions
X-ray crystallography is a primary technique for determining the precise three-dimensional atomic structure of molecules, including complex natural products and their biological targets like proteins. wikipedia.orglibretexts.org This method involves crystallizing a molecule and then analyzing the diffraction pattern produced when it is exposed to an X-ray beam. nih.gov The resulting electron density map allows for the accurate determination of atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov
In the context of drug discovery and structural biology, X-ray crystallography is invaluable for understanding how a ligand, such as this compound, interacts with its protein target. migrationletters.comnumberanalytics.com By co-crystallizing a compound with its target protein, researchers can visualize the specific binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts that are critical for biological activity. libretexts.orgmigrationletters.com This structural information is fundamental for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. nih.govmigrationletters.com
While specific X-ray crystal structures of this compound in complex with its biological targets were not detailed in the provided search results, the technique remains the gold standard for obtaining such structural insights. wikipedia.org The determination of protein-ligand complex structures via X-ray crystallography has been instrumental in the development of numerous therapeutics by revealing the structural basis for their mechanism of action. migrationletters.comnumberanalytics.com For a molecule like this compound, which interacts with peptidoglycan and autolysins, obtaining a crystal structure of these complexes would provide definitive evidence of its binding mode and mechanism of inhibition. nih.govfrontiersin.org
Advanced Mass Spectrometry in Metabolomics and Turnover Studies
Advanced mass spectrometry (MS) has become an indispensable tool in natural product discovery and functional characterization, including the study of compounds like this compound. researchgate.net High-resolution mass spectrometry (HRMS) is routinely used to accurately determine the molecular weight and elemental composition of natural products and their derivatives. frontiersin.org
In the broader field of natural products research, MS-based techniques are central to metabolomics, the large-scale study of small molecules within a biological system. nih.gov Techniques like LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) are used to analyze complex mixtures from bacterial cultures. nih.govresearchgate.net By creating "molecular networks," researchers can group and visualize related molecules based on their fragmentation patterns, which facilitates the identification of new analogs of known compounds and the characterization of biosynthetic pathways. nih.govresearchgate.net
For this compound, which is produced by actinomycetes, these methodologies are critical for identifying it from fermentation broths and for discovering related new compounds. nih.govresearchgate.net Furthermore, MS-based proteomics can be employed to study the effects of a compound on the bacterial proteome, potentially revealing its mechanism of action. frontiersin.org For instance, identifying which proteins are upregulated or found in inclusion bodies after treatment with a compound can provide clues about cellular stress responses and the compound's targets. frontiersin.org While specific metabolomics or turnover studies on this compound were not found, the integration of genomics with advanced mass spectrometry is a powerful strategy for uncovering the function of glycopeptide antibiotics. researchgate.net
Computational Chemistry and Cheminformatics Approaches
Computational chemistry and cheminformatics apply computer-based methods to solve chemical problems, playing a significant role in modern drug discovery and the study of complex molecules like this compound. mtu.eduneovarsity.org These approaches are used to analyze, model, and predict the properties and behavior of chemical structures. syngeneintl.comaganitha.ai
Cheminformatics involves the use of algorithms and data mining to extract insights from large chemical datasets. neovarsity.orgeasychair.org This can include calculating molecular properties, performing similarity searches, and developing Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.orgsyngeneintl.com QSAR models create mathematical relationships between a compound's structure and its biological activity, which can then be used to predict the activity of new, unsynthesized analogs. neovarsity.org For this compound, cheminformatics tools could be used to screen virtual libraries for compounds with similar structural features or to build predictive models for its anti-HIV or antibacterial activity.
Future Research Directions and Perspectives
Advancements in Chemo-Enzymatic Synthesis for Scalable Production
The complex structure of Complestatin (B1257193), particularly its cross-linked amino acid side chains, presents significant challenges for traditional chemical synthesis, making industrial-scale production economically and environmentally unsustainable. rsc.org Future research is increasingly focused on chemo-enzymatic approaches, which combine the efficiency of chemical synthesis for the linear peptide backbone with the remarkable specificity of enzymes for the difficult cyclization steps. rsc.orgsemanticscholar.org
A key area of development is the utilization of P450 monooxygenases, such as ComJ and ComI from the Complestatin biosynthetic gene cluster (BGC), which are responsible for creating the aryl-ether-aryl and biaryl linkages, respectively. rsc.org Research has already demonstrated that ComJ can effectively catalyze the crucial aryl-ether-aryl bond formation in vitro. rsc.org Future work will likely focus on optimizing the reaction conditions for these enzymes and exploring their substrate flexibility. Understanding how these enzymes, like the Oxy enzymes in other glycopeptide antibiotic (GPA) systems, recognize their specific substrates could allow for their use as powerful biocatalysts. rsc.org This could pave the way for the synthesis of novel Complestatin analogs with altered backbones or side chains, which would be difficult to produce through purely chemical methods. rsc.orgsemanticscholar.org The ultimate goal is to develop a "greener," more efficient, and scalable route to produce Complestatin and its derivatives for further investigation as biological probes and potential therapeutic leads. rsc.org
Discovery and Characterization of Novel Complestatin Derivatives from Divergent BGCs
Genome mining has revealed that biosynthetic gene clusters (BGCs) similar to the one that produces Complestatin are widely distributed among Streptomyces species. researchgate.net Phylogenetic analysis of these BGCs has shown that they can be grouped into distinct clades, some of which lack the typical resistance genes found in traditional glycopeptide antibiotic clusters. nih.govrsc.org This suggests that these clusters may produce novel derivatives with different mechanisms of action. nih.govrsc.orgmdpi.com
For instance, a phylogeny-guided analysis led to the identification of both Complestatin and a new antibiotic, Corbomycin, from a divergent BGC clade that lacked a known resistance gene. nih.govrsc.org Further in silico reconstruction of putative biosynthetic pathways from newly discovered complestatin-like BGCs predicts the potential for novel derivatives such as norcomplestatin, N-malonyl-norcomplestatin, and N-acetyl-norcomplestatin. researchgate.net
Future research will focus on the experimental validation of these predicted compounds. This involves cultivating the identified Streptomyces strains and using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to isolate and characterize the novel Complestatin-like molecules. bio-conferences.org This strategy of exploring divergent BGCs holds significant promise for expanding the chemical diversity of the Complestatin family and discovering compounds with unique biological activities. researchgate.netrsc.org
Development of Complestatin-Based Chemical Probes for Cellular Research
The unique mechanism of action of Complestatin makes it an excellent candidate for development as a chemical probe to study bacterial cell wall dynamics. sci-hub.senih.gov By binding directly to peptidoglycan and inhibiting its remodeling, Complestatin can be used to investigate the complex processes of cell wall synthesis, maintenance, and division. nih.govnih.gov
Future efforts will focus on synthesizing fluorescently-labeled versions of Complestatin. For example, attaching a fluorophore like BODIPY to the molecule has already been used to visualize its binding to peptidoglycan. nih.gov Creating a suite of such probes with different spectral properties would allow for multiplex imaging and a more detailed analysis of cellular processes. These chemical probes will be invaluable tools for:
Visualizing the spatial and temporal dynamics of peptidoglycan remodeling in real-time. nih.gov
Identifying and characterizing the specific autolysins that are inhibited by Complestatin.
Screening for new proteins and pathways involved in cell wall metabolism. nih.gov
The development of these specialized molecular tools will not only enhance our understanding of fundamental bacterial biology but could also aid in the discovery of new antibacterial targets. nih.gov
Leveraging Integrated Omics for Accelerating Natural Product Discovery
The discovery of novel natural products like Complestatin and its derivatives is being revolutionized by the integration of multiple "omics" technologies. mdpi.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of an organism's biosynthetic potential and its metabolic output. mdpi.comacs.org
Future strategies will increasingly rely on integrated workflows:
Genome Mining and Phylogenetics : As demonstrated in the discovery of Corbomycin, analyzing the phylogeny of BGCs can prioritize clusters that are likely to produce compounds with novel mechanisms. nih.govrsc.orgacs.org
Metabolomics and Molecular Networking : Advanced mass spectrometry techniques coupled with computational tools like Global Natural Products Social Molecular Networking (GNPS) can rapidly analyze the metabolites produced by a specific strain and compare them to known compounds, accelerating the dereplication process and highlighting novel structures. bio-conferences.orgmdpi.com
Transcriptomics and Proteomics : These techniques can identify which BGCs are actively being expressed under specific culture conditions and can help link a gene cluster to its final product. mdpi.com
By integrating these large datasets, researchers can more efficiently connect genes to molecules, predict the function of uncharacterized BGCs, and accelerate the discovery pipeline from microbial genomes to novel bioactive compounds. acs.orgresearchgate.net This data-driven approach is essential for tapping into the vast, uncultivated microbial diversity for the next generation of antibiotics. nih.gov
Evolutionary and Comparative Genomic Studies of Glycopeptide Antibiotic BGCs
Understanding the evolutionary history of glycopeptide antibiotic (GPA) BGCs provides crucial context for the discovery of new compounds like Complestatin. researchgate.net Comparative genomic studies have shown that GPA BGCs are ancient, emerging approximately 150-400 million years ago, and have a complex evolutionary history involving gene duplication, horizontal gene transfer, and recombination. researchgate.netmcmaster.ca
Future research in this area will focus on:
Expanding Phylogenetic Analysis : Incorporating more genomic and metagenomic data from diverse environments will refine the evolutionary tree of GPA BGCs. researchgate.netasm.org This can reveal new, unexplored branches of the family tree that may harbor novel biosynthetic pathways. nih.gov
Tracing the Evolution of Resistance : Studies have shown that resistance genes appeared around the same time as the biosynthetic genes, suggesting a co-evolutionary arms race. researchgate.net Analyzing the evolution of resistance mechanisms can help predict and potentially circumvent future clinical resistance.
Identifying Key Evolutionary Divergences : Pinpointing the evolutionary events that led to divergent clades, such as the one containing Complestatin, is a key goal. nih.gov Understanding what genetic changes led to a new mechanism of action (targeting autolysins instead of peptidoglycan precursors) can guide the bioengineering of new antibiotics. rsc.orgresearchgate.net
These evolutionary insights not only illuminate the natural history of antibiotics but also provide a rational framework for future genome mining and synthetic biology efforts. researchgate.netasm.org
Strategies for Overcoming Potential Resistance Mechanisms in Pathogens
While Complestatin's novel mechanism of action allows it to bypass existing resistance to traditional glycopeptides like vancomycin (B549263), the potential for pathogens to develop new resistance mechanisms remains a concern. nih.govresearchgate.net Proactive research into potential resistance and strategies to overcome it is a critical future direction.
Key strategies include:
Structural Modification : Altering the chemical structure of Complestatin is a primary strategy to maintain or enhance its activity against any future resistant strains. numberanalytics.commdpi.com This could involve modifications to improve its binding affinity to peptidoglycan or to introduce additional mechanisms of action, similar to the development of second-generation lipoglycopeptides like dalbavancin (B606935) and oritavancin. researchgate.netnih.gov
Combination Therapy : Using Complestatin in conjunction with other classes of antibiotics could create a synergistic effect, enhancing efficacy and reducing the likelihood of resistance emerging. numberanalytics.commdpi.com For example, combining it with a β-lactam antibiotic could simultaneously disrupt both peptidoglycan remodeling and synthesis.
Targeting Resistance-Regulating Pathways : Since the VraSR two-component system in S. aureus is involved in susceptibility to Complestatin, developing inhibitors against this signaling pathway could be a viable strategy to re-sensitize resistant strains or prevent resistance from developing. nih.gov
By anticipating and addressing potential resistance, researchers can work to prolong the effectiveness of this new class of glycopeptide antibiotics. annualreviews.org
Q & A
Q. How can structure-activity relationship (SAR) studies guide this compound derivatization?
- Methodological Answer : Synthesize analogs with modifications at key moieties (e.g., hydroxyl groups, macrocyclic rings). Test bioactivity and correlate with electronic (Hammett plots) or steric (molecular volume calculations) parameters. Use QSAR models to prioritize candidates .
Guidelines for Data Reporting
- Experimental Replicability : Provide raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials, formatted as .zip or .csv files .
- Ethical Compliance : For in vivo studies, include ethics committee approvals and ARRIVE 2.0 checklist entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
